N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid
Description
N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety
Properties
IUPAC Name |
N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-11-4-5-12(2)13(10-11)16-9-7-14-6-8-15-3;3-1(4)2(5)6/h4-5,10,14H,6-9H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVMRSDTVUQKTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCNCCOC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,5-dimethylphenoxy)ethyl]-2-methoxyethanamine typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with methoxyethylamine under controlled conditions to yield the desired amine. The final step involves the formation of the oxalic acid
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